molecular formula C27H27N3O2 B243825 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide

3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide

Cat. No. B243825
M. Wt: 425.5 g/mol
InChI Key: RBIUGVCILVPNPO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives, which have been found to exhibit a variety of biological activities. In

Scientific Research Applications

3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a key factor in many diseases, and 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurons, 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to protect against oxidative stress and reduce inflammation. 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has also been found to have anti-inflammatory effects in various cell types by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been found to have anticancer and neuroprotective effects, as well as anti-inflammatory effects. However, one limitation of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is its relatively low potency compared to other compounds in the same class. This may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent derivatives with improved therapeutic potential. Another direction is to explore the use of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide in combination with other compounds or therapies to enhance its efficacy. Finally, research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide.

Synthesis Methods

The synthesis of 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide involves several steps, starting with the reaction of 4-bromo-2-nitrotoluene with 4-aminophenyl piperazine to form 4-(4-aminophenyl)piperazine-1-nitro-2-yl)toluene. This intermediate is then reduced using palladium on carbon in the presence of hydrogen gas to yield 4-(4-aminophenyl)piperazine-1-yl)toluene. The final step involves the acylation of this intermediate with (E)-3-phenylprop-2-enoyl chloride to form 3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide.

properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

3-methyl-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H27N3O2/c1-21-6-5-9-23(20-21)27(32)28-24-11-13-25(14-12-24)29-16-18-30(19-17-29)26(31)15-10-22-7-3-2-4-8-22/h2-15,20H,16-19H2,1H3,(H,28,32)/b15-10+

InChI Key

RBIUGVCILVPNPO-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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